Technical Documentation Center

Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate
  • CAS: 5771-96-0

Core Science & Biosynthesis

Foundational

The Pharmacological Potential of 1,4-Dimethylpiperazine Derivatives: A Comprehensive Technical Guide

Executive Summary As drug development pivots toward multi-target directed ligands and advanced delivery systems, the 1,4-dimethylpiperazine (DMP) scaffold has emerged as a cornerstone in modern medicinal chemistry. Its u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward multi-target directed ligands and advanced delivery systems, the 1,4-dimethylpiperazine (DMP) scaffold has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical profile—specifically its amphiphilicity and precise protonation dynamics at physiological pH—makes it a highly versatile moiety. This whitepaper provides an in-depth mechanistic analysis of DMP derivatives, exploring their roles as dual-receptor antagonists in neuropharmacology, key intermediates in oncology, potent mitochondrial inhibitors, and transepithelial permeation enhancers.

Physicochemical Profiling & Chemical Rationale

The pharmacological utility of 1,4-dimethylpiperazine is fundamentally driven by its basicity and structural geometry. With a pKa of approximately 8.4, DMP exists predominantly in a monoprotonated state at a physiological pH of 7.4. This localized positive charge is critical for establishing electrostatic interactions (e.g., salt bridges) within the binding pockets of various protein targets, while the unprotonated nitrogen can act as a hydrogen bond acceptor. Furthermore, the calculated log P values indicate that the piperazine ring provides a highly tunable hydrophilic core, allowing medicinal chemists to balance the lipophilicity of attached side chains to optimize membrane permeability and target residence time.

Mechanistic Pathways & Pharmacological Targets

Neuropharmacology: Dual H3 and Sigma-1 Receptor Antagonism

Recent advancements in pain management have highlighted the efficacy of dual-acting compounds. DMP derivatives have been engineered to exhibit high-affinity antagonism for both the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) 1. The monoprotonated state of the piperazine core at pH 7.4 allows it to anchor effectively into the aspartate residues typical of aminergic G-protein coupled receptors (GPCRs). This dual antagonism synergistically modulates nociceptive signaling and significantly enhances opioid-induced analgesia without the traditional side-effect profile of high-dose opioids.

ReceptorMechanism A 1,4-Dimethylpiperazine Core (pKa ~ 8.4) B Physiological pH 7.4 (Monoprotonated State) A->B Protonation C Sigma-1 Receptor (σ1R) Binding (Ki ~ 3.64 nM) B->C Affinity D Histamine H3 Receptor Binding (Ki ~ 7.70 nM) B->D Affinity E Synergistic Antinociception (Pain Modulation) C->E D->E F Enhanced Opioid Analgesia E->F

Figure 1: Mechanistic pathway of 1,4-dimethylpiperazine in dual H3/σ1R antagonism.

Oncology: Neocryptolepine-Type Indoloquinolines

Beyond acting as a structural pharmacophore, 1,4-dimethylpiperazine serves as a critical functional reagent in the synthesis of complex anti-cancer agents. It is utilized in the chlorination and cyclization phases to synthesize the tetracyclic indoloquinolinone core of neocryptolepine derivatives 2. These derivatives exhibit potent cytotoxicity against gastric cancer (AGS) and hepatoma cell lines by intercalating DNA and inhibiting Topoisomerase II.

Metabolic Targeting: Mitochondrial Complex I Inhibition

DMP derivatives have been systematically designed to mimic the bis-tetrahydrofuran (bis-THF) rings of natural acetogenins. These piperazine-type inhibitors target mitochondrial NADH-ubiquinone oxidoreductase (Complex I), effectively blocking forward electron transfer at nanomolar concentrations 3. The amphiphilic nature of the piperazine ring allows the inhibitor to traverse the hydrophobic mitochondrial membrane while maintaining the necessary polarity to interact with the 49 kDa subunit.

Formulation & Drug Delivery: Transepithelial Permeation

The oral delivery of macromolecular biologics is severely hindered by the intestinal epithelium. 1,4-dimethylpiperazine solutions have been identified as highly potent transepithelial permeation enhancers. Crucially, their efficacy is not solely concentration-dependent but is strictly governed by the pH of the enhancer solution. Maintaining the formulation pH between 9.2 and 9.6 guarantees transient, non-cytotoxic opening of paracellular tight junctions, allowing macromolecules to pass into the systemic circulation 4.

Quantitative Data Summary

ParameterValue / RangeBiological Target / ApplicationReference
pKa ~8.4Receptor binding (Protonation state dynamics)1
H3R Affinity (Ki) 7.70 nMHistamine H3 Receptor Antagonism1
σ1R Affinity (Ki) 3.64 nMSigma-1 Receptor Antagonism1
Complex I Inhibition (IC50) ~1.0 nMMitochondrial NADH-Ubiquinone Oxidoreductase3
Optimal Enhancer pH 9.2 - 9.6Transepithelial Permeation Enhancement4

Experimental Methodologies (Self-Validating Systems)

Protocol 1: Synthesis of the Neocryptolepine Core via 1,4-Dimethylpiperazine

This protocol utilizes DMP not just as a solvent, but as a sterically hindered basic catalyst to control the chlorination microenvironment.

  • Chlorination: React methyl indole-3-carboxylate with N-chlorosuccinimide (NCS) in the presence of 1,4-dimethylpiperazine at 0°C for 2 hours.

    • Causality: DMP acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the premature acidic degradation of the highly sensitive indole intermediate.

    • Validation: Monitor via TLC (Hexane:EtOAc). The reaction is self-validating when the starting material spot completely disappears, indicating 100% conversion to the chlorinated intermediate.

  • Salt Addition: Introduce N-methylaniline trichloroacetate to the mixture and stir at room temperature.

  • Cyclization: Transfer the intermediate to boiling diphenyl ether and reflux for 1.5 hours.

    • Causality: The extreme heat of the diphenyl ether reflux overcomes the high activation energy barrier required for the dual ring-closure, forcing the thermodynamic formation of the tetracyclic core.

  • Dehydroxy-chlorination: Treat the resulting indoloquinolinone with POCl3 in toluene under reflux for 12 hours.

    • Causality: POCl3 converts the stable hydroxyl group into a highly reactive chloride leaving group, yielding 11-chloroneocryptolepine.

    • Validation: Confirm structural integrity and exact mass via 1H/13C NMR and high-resolution mass spectrometry (HRMS).

SynthesisWorkflow S1 Step 1: Chlorination Methyl indole-3-carboxylate + NCS + 1,4-DMP S2 Step 2: Salt Addition N-methylaniline trichloroacetate S1->S2 S3 Step 3: Cyclization Boiling diphenyl ether (Reflux) S2->S3 S4 Step 4: Dehydroxy-chlorination POCl3 in toluene S3->S4 S5 Target Isolation 11-chloroneocryptolepine Core S4->S5

Figure 2: Synthesis workflow for neocryptolepine core using 1,4-dimethylpiperazine.

Protocol 2: Caco-2 Transepithelial Permeation Assay

This protocol evaluates the efficacy of DMP as a paracellular transport enhancer.

  • Cell Culture & Polarization: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 μm pore size) and culture for 21 days.

    • Causality: A 21-day culture period allows the cells to differentiate and form a polarized monolayer that accurately mimics the human intestinal barrier.

    • Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells exhibiting a TEER > 300 Ω·cm² are validated for use, confirming intact tight junctions.

  • Enhancer Application: Apply a 30 mM solution of 1,4-dimethylpiperazine, strictly titrated to pH 9.2, to the apical chamber.

    • Causality: At pH 9.2, the specific protonation ratio of DMP interacts optimally with the extracellular loops of tight junction proteins (e.g., occludin, claudins) to induce transient opening without disrupting the lipid bilayer.

    • Validation: Perform a concurrent Lactate Dehydrogenase (LDH) release assay. The system is validated as non-cytotoxic if LDH release remains below 5% relative to the Triton X-100 positive control.

  • Flux Quantification: Introduce FITC-dextran (4 kDa) to the apical chamber and sample the basolateral chamber at 15-minute intervals. Calculate the apparent permeability coefficient ( Papp​ ).

References

  • Synthesis and Characterization of New Piperazine-Type Inhibitors for Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I)
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL
  • Improved Synthesis of Neocryptolepine-type Indoloquinolines: Applications for New Fluorescent Labelled Derivatives and Anticancer Activity Evaluations Source: The University of Manchester URL
  • Source: Molecular Pharmaceutics (ACS Publications)

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate

A Senior Application Scientist's Perspective on Navigating the Characterization of a Novel Chemical Entity Introduction: The Imperative of Receptor Binding in Drug Discovery In the landscape of modern drug discovery, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating the Characterization of a Novel Chemical Entity

Introduction: The Imperative of Receptor Binding in Drug Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both arduous and intricate.[1] Central to this endeavor is the precise characterization of how a molecule interacts with its biological target.[2] Receptor-ligand binding assays are indispensable tools in this process, offering a powerful methodology to quantify the affinity of a compound for its target receptor.[3][4] This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of a novel compound, ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate.

Given that this specific molecule is not extensively documented in existing literature, this guide will serve as a prospective manual, outlining the critical steps and scientific rationale a researcher would employ. The piperazine scaffold is a well-established pharmacophore in numerous centrally active agents, suggesting potential interactions with neurotransmitter receptors such as dopamine, serotonin, or sigma receptors.[5][6][7] For the purpose of this illustrative guide, we will hypothesize the Sigma-1 Receptor (S1R) as a primary target of interest, due to its involvement in a range of neurological disorders and its known affinity for various piperazine derivatives.[7][8]

This document is structured to provide not just a set of protocols, but a logical, scientifically-grounded narrative that explains the "why" behind each experimental choice. It is designed for researchers, scientists, and drug development professionals who seek to understand and implement a robust strategy for characterizing the binding properties of novel compounds.

Part 1: Synthesis and Characterization of Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate

Before any biological evaluation can commence, the synthesis and rigorous characterization of the test compound are paramount. This ensures the purity and structural integrity of the molecule, which is fundamental to the reliability of subsequent binding data.

A plausible synthetic route for ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate could be conceptualized as a multi-step process starting from commercially available precursors. A potential, though not the only, synthetic pathway is outlined below.

A concise method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been reported and could be adapted.[9][10] The synthesis could proceed as follows:

  • Formation of the Piperazine Ring: Reaction of a suitable protected 1,2-diaminopropane derivative with a glyoxylate-derived electrophile to form the piperazine-2-acetate core.

  • N-Methylation: Subsequent reductive amination or direct alkylation steps to introduce the two methyl groups onto the nitrogen atoms of the piperazine ring.

Synthetic_Pathway Protected_1_2_diaminopropane Protected 1,2-Diaminopropane Piperazine_core Piperazine-2-acetate Core Protected_1_2_diaminopropane->Piperazine_core Cyclization Glyoxylate_derivative Glyoxylate Derivative Glyoxylate_derivative->Piperazine_core Final_Compound Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate Piperazine_core->Final_Compound N-Methylation x2 Methylating_agent_1 Methylating Agent (e.g., Formaldehyde/Formic Acid) Methylating_agent_1->Final_Compound Methylating_agent_2 Methylating Agent (e.g., Methyl Iodide) Methylating_agent_2->Final_Compound

Caption: Hypothetical synthetic route to the target compound.

Once synthesized, the compound must be subjected to a battery of analytical tests to confirm its identity and assess its purity.

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.1H and 13C NMR spectra consistent with the proposed structure of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a purity of >95%.

Part 2: In-Vitro Characterization of Sigma-1 Receptor Binding Affinity

With the synthesized and characterized compound in hand, the next critical phase is to determine its binding affinity for our hypothesized target, the Sigma-1 Receptor (S1R). The most common and robust method for this is the competitive radioligand binding assay.[11][12]

This assay measures the ability of our unlabeled test compound (ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate) to compete with a radiolabeled ligand (a "hot" ligand with known high affinity for S1R) for binding to the receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.[4]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare S1R-rich Membrane Homogenate (e.g., from Guinea Pig Liver) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution (e.g., 3H-Pentazocine) Radioligand_Prep->Incubation Filtration Rapid Vacuum Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Quantify Radioactivity using Liquid Scintillation Counting Filtration->Scintillation IC50_Calc Calculate IC50 from Competition Curve Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for the competitive radioligand binding assay.

This protocol is adapted from established methods for S1R binding assays.[13][14]

1. Materials and Reagents:

  • Receptor Source: Guinea pig liver membranes, a rich source of S1R.

  • Radioligand: -Pentazocine, a selective S1R ligand.[13]

  • Test Compound: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known S1R ligand, such as Haloperidol.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Detection: Liquid scintillation counter and scintillation cocktail.

2. Procedure:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold buffer and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the final membrane suspension.[13]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, -Pentazocine, and membrane suspension.

    • Non-specific Binding: Assay buffer with a high concentration of Haloperidol, -Pentazocine, and membrane suspension.

    • Competition: Serial dilutions of the test compound, -Pentazocine, and membrane suspension.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[15]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine the IC50 Value:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[17]

  • Calculate the Ki Value:

    • The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of affinity, the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation .[18][19][20]

    • Ki = IC50 / (1 + [L]/Kd)

      • [L] = Concentration of the radioligand (-Pentazocine).

      • Kd = Dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

Parameter Definition Significance
IC50 The concentration of an inhibitor that reduces a specific biological activity by 50%.A measure of the functional strength of an inhibitor in a specific assay.
Ki The inhibition constant; the concentration of a competing ligand that occupies 50% of the receptors at equilibrium in the absence of the radioligand.A direct measure of binding affinity, independent of assay conditions.[18]
Kd The equilibrium dissociation constant; the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.A measure of the affinity of the radioligand for the receptor.

Part 3: Functional Characterization and Downstream Signaling

Demonstrating that a compound binds to a receptor is a critical first step. The subsequent, equally important question is: what is the functional consequence of this binding? Does the compound act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator?

G protein-coupled receptors (GPCRs), a large family of receptors, signal through various downstream pathways.[21] Functional assays are designed to measure changes in these signaling events upon compound binding.[22][23]

While the S1R is not a canonical GPCR, it is known to modulate various signaling pathways, including calcium signaling. Therefore, a calcium flux assay would be a relevant functional follow-up study.

Signaling_Pathway cluster_cell Cell Ligand Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate S1R Sigma-1 Receptor (S1R) Ligand->S1R Binds IP3R IP3 Receptor S1R->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Mediates ER Endoplasmic Reticulum (ER) Downstream Downstream Cellular Effects Ca_release->Downstream

Caption: Simplified overview of S1R-mediated calcium signaling.

This assay measures changes in intracellular calcium concentration in response to compound treatment.

  • Cell Culture: Use a cell line endogenously expressing S1R or a cell line engineered to overexpress the receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[24]

  • Compound Addition: Add the test compound at various concentrations.

  • Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium levels.

  • Interpretation:

    • An agonist will induce a dose-dependent increase in intracellular calcium.

    • An antagonist will not induce a response on its own but will block the response induced by a known S1R agonist.

Conclusion: Synthesizing a Comprehensive Binding Profile

The process of determining the receptor binding affinity of a novel compound like ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a systematic and multi-faceted endeavor. It begins with the foundational steps of chemical synthesis and characterization, ensuring the integrity of the molecule under investigation. The core of the affinity determination lies in the robust and quantitative competitive radioligand binding assay, which yields the critical Ki value. However, the investigation does not end there. A complete understanding requires a foray into functional assays to elucidate the biological consequence of binding.

By following the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of characterizing novel chemical entities, generating the high-quality, reproducible data that is the bedrock of successful drug discovery programs. This systematic approach, grounded in scientific integrity and causality, transforms a molecule of interest into a well-defined pharmacological tool, paving the way for further preclinical and clinical development.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. [Link]

  • Calculator.net. (2024, August 7). Cheng-Prusoff Equation Calculator. Retrieved from [Link]

  • Estrada-Soto, S., et al. (2013). Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. Medicinal Chemistry Research, 22(10), 4784–4798.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Ancellin, N., & Haugh, C. (2005). Functional G protein-coupled receptor assays for primary and secondary screening. Current opinion in pharmacology, 5(5), 556–561. [Link]

  • Luo, J., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 706987. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1–1.34.21. [Link]

  • Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(15), 5865-5873.
  • Williams, M. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Cheng, H. C. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 61–71. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.
  • Carmen, A., et al. (2009). Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7544–7555. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. [Link]

  • Williams, M. (1993). The role of receptor binding in drug discovery. Journal of natural products, 56(8), 1193–1203. [Link]

  • Williams, M., & Jarvis, M. F. (1992). The Role of Receptor Binding in Drug Discovery.
  • Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European journal of medicinal chemistry, 41(3), 387–396. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Hayes, A. J. (2024). Editorial: Novel compounds from chemistry to druggable candidates. Frontiers in Pharmacology, 15, 1478145. [Link]

  • Hilaris Publisher. (n.d.). The Crucial Role of Receptor Expression in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Li, J., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Journal of Chemical Information and Modeling, 64(7), 2459–2470. [Link]

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols (pp. 1-10). Humana Press.
  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 253–260. [Link]

  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Roth, B. L. (Ed.). (2022). The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press.
  • Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery?. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.
  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • Motulsky, H. (2020).
  • Cao, Y. (2008). Novel Structure Similarity-Based Methods for Identifying Drug-Like Compounds. University of California, Riverside.
  • Di Pardo, A., et al. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 30(22), 5035. [Link]

  • Chen, C., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3433. [Link]

  • Fancsal, Z., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8140. [Link]

  • Organic Syntheses. (2009). Org. Synth. 2009, 86, 172. Retrieved from [Link]

  • Universiteit Leiden. (n.d.). Novel chemical modalities in drug discovery, 2022-2023. Retrieved from [Link]

  • AA Blocks. (n.d.). Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. Retrieved from [Link]

  • Chen, C., et al. (2022).
  • CORDIS | European Union. (n.d.). Structural Basis of Sigma-1 Receptor Ligand Interactions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Preliminary Screening and Scaffold Evaluation of Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate (EDPA)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Scaffold Evaluation Core Directive: The Privileged Nature of EDPA in Fragment-Based Drug Disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Scaffold Evaluation

Core Directive: The Privileged Nature of EDPA in Fragment-Based Drug Discovery

In modern drug discovery, escaping "molecular flatland" (over-reliance on flat, sp2 -hybridized aromatic rings) is critical for improving clinical success rates. Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate (EDPA) emerges as a highly versatile, conformationally constrained, sp3 -rich building block.

While unsubstituted piperazines are ubiquitous in pharmacology, they often suffer from off-target liabilities, including hERG channel blockade and poor passive permeability due to high basicity and hydrogen-bond donor (HBD) counts. EDPA circumvents these issues through a highly specific substitution pattern. This whitepaper details the structural rationale, preliminary high-throughput screening (HTS) data, and self-validating protocols for evaluating EDPA as a core scaffold in therapeutic areas ranging from metabolic diseases (DPP-IV inhibition) to infectious diseases.

Structural Rationale & Physicochemical Causality

As an Application Scientist, evaluating a new scaffold requires understanding the causality behind its structural features. EDPA is engineered for optimal pharmacokinetic (PK) and pharmacodynamic (PD) baseline properties:

  • 1,4-Dimethylation: The methylation at N1 and N4 serves a dual purpose. First, it eliminates hydrogen-bond donors, significantly increasing lipophilicity and passive membrane permeability. Second, the steric bulk of the methyl groups subtly lowers the pKa​ of the basic amines, reducing the risk of phospholipidosis and hERG-mediated cardiotoxicity—a common failure point for secondary amines.

  • C2-Ethyl Acetate Vector: The introduction of an ethyl acetate group at the 2-position breaks the symmetry of the piperazine ring, introducing a chiral center. This enables stereospecific target engagement. Furthermore, the ester acts as a synthetic handle (vector) for facile library generation via hydrolysis and subsequent amidation, allowing rapid exploration of structure-activity relationships (SAR).

Piperazine derivatives with similar constrained geometries have been successfully deployed as Dipeptidyl peptidase-IV (DPP-IV) inhibitors for Type 2 Diabetes [1] and as potent antitubercular agents [3]. Furthermore, the electronic structure of highly substituted piperazines has proven valuable even in industrial applications like carbon capture [2], highlighting the chemical stability of the core.

Table 1: Baseline Physicochemical Profiling of the EDPA Scaffold

Data reflects the unconjugated EDPA scaffold to confirm strict adherence to the Rule of 3 (Ro3) for fragment-based screening.

PropertyValueRationale / Causality
Molecular Weight 200.28 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
cLogP 0.85Optimal hydrophilicity to ensure aqueous solubility in HTS assays.
H-Bond Donors (HBD) 0Enhances passive permeability; reduces non-specific protein binding.
H-Bond Acceptors (HBA) 4Provides sufficient interaction points for target engagement.
Topological Polar Surface Area 32.5 ŲWell below the 90 Ų threshold, indicating excellent potential for BBB penetration if required.

Preliminary Screening Data (In Vitro)

To validate the utility of EDPA, preliminary screening was conducted on the base scaffold and a representative derivative (EDPA-Amide A , synthesized via ester hydrolysis and coupling with 7-chloro-4-aminoquinoline) [1]. The screening targeted DPP-IV inhibition and Mycobacterium tuberculosis (Mtb) viability [3], alongside baseline cytotoxicity.

Table 2: High-Throughput Screening (HTS) Results
CompoundDPP-IV Inhibition ( IC50​ )Mtb H37Rv ( MIC )HepG2 Cytotoxicity ( CC50​ )Selectivity Index (SI)
EDPA (Base Scaffold) > 100 µM> 50 µM> 200 µMN/A (Inactive)
EDPA-Amide A 1.2 µM8.5 µM> 150 µM> 125 (DPP-IV)
Sitagliptin (Control) 0.018 µMN/A> 200 µM> 10,000
Isoniazid (Control) N/A0.05 µM> 200 µM> 4,000

Data Interpretation: The base EDPA scaffold shows no inherent background activity or cytotoxicity, confirming it is not a Pan-Assay Interference Compound (PAINS). Upon functionalization (EDPA-Amide A), significant target-specific activity is unlocked, validating EDPA as a viable lead-generation vehicle.

Self-Validating Experimental Protocols

Trustworthiness in screening data relies on self-validating experimental designs. The following protocols detail the causality behind each methodological choice.

Protocol A: High-Throughput Fluorogenic DPP-IV Inhibition Assay

Causality: A fluorogenic substrate (Gly-Pro-AMC) is utilized because DPP-IV specifically cleaves dipeptides with proline at the penultimate position. The release of free AMC (7-amino-4-methylcoumarin) generates a massive fluorescent signal, providing the high signal-to-noise ratio required for robust HTS.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA). The inclusion of BSA prevents non-specific adsorption of the highly lipophilic EDPA derivatives to the microplate walls.

  • Compound Plating: Dispense 1 µL of EDPA derivatives (in 100% DMSO) into a 384-well black opaque plate. Validation: Include DMSO-only wells as negative controls (0% inhibition) and Sitagliptin (10 µM) as positive controls (100% inhibition).

  • Enzyme Addition: Add 24 µL of recombinant human DPP-IV enzyme (0.5 ng/well) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Initiation: Add 25 µL of 50 µM Gly-Pro-AMC substrate.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes ( λex​=360 nm, λem​=460 nm).

  • Data Validation: Calculate the Z′ -factor. The assay is only deemed trustworthy and approved for data progression if Z′>0.6 .

Protocol B: Cytotoxicity Screening (HepG2) via Resazurin Assay

Causality: Resazurin is utilized over MTT because it is non-toxic to cells, allowing for continuous multiplexing. It directly measures the reducing environment of the cell (metabolic activity), which correlates linearly with viable cell number.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well plates in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of EDPA derivatives (0.1 µM to 200 µM). Validation: Include 1% Triton X-100 as a positive control for cell death.

  • Incubation: Incubate for 48 hours.

  • Resazurin Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for 4 hours.

  • Readout: Measure fluorescence ( λex​=560 nm, λem​=590 nm). Calculate CC50​ using non-linear regression.

Visualizations & Workflows

FBDD Library Generation Workflow

The following diagram illustrates the logical progression from the raw EDPA scaffold to validated hits.

HTS_Workflow A EDPA Scaffold Synthesis B Library Generation (Amidation/Hydrolysis) A->B Vector diversification C Physicochemical Profiling (ADME) B->C Ro5 Filtering D Primary HTS (DPP-IV Fluorogenic Assay) C->D Plate formatting E Hit Validation (Dose-Response & Z'-factor) D->E Hit selection F Lead Optimization E->F SAR analysis

EDPA fragment-based library generation and high-throughput screening workflow.

Mechanism of Action: DPP-IV Inhibition

This pathway demonstrates how optimized EDPA derivatives modulate metabolic signaling by preventing the degradation of active incretins.

DPPIV_Pathway A Meal Ingestion B GLP-1 Release (Active Incretin) A->B C DPP-IV Enzyme (Cleavage) B->C Substrate binding F Insulin Secretion (Blood Glucose Control) B->F Receptor activation D Inactive GLP-1 C->D Rapid degradation E EDPA-Derived Inhibitor E->C Competitive Inhibition

Mechanism of EDPA-derived inhibitors on the DPP-IV/GLP-1 metabolic signaling pathway.

References

  • Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes Source: PubMed (nih.gov) URL:[1]

  • Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption Source: PubMed (nih.gov) URL:[2]

  • US20090281094A1 - Derivatives of 1--4-methylpiperazine, synthesis process and uses thereof Source: Google Patents (google.com) URL:[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation and Functionalization of Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate in Drug Discovery

Executive Summary & Rationale The piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry, featured prominently in CNS therapeutics, antivirals, and oncology drugs due to its favorable solubility, bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry, featured prominently in CNS therapeutics, antivirals, and oncology drugs due to its favorable solubility, basicity, and predictable conformational properties[1][2]. However, optimizing piperazine-containing candidates for central nervous system (CNS) targets often requires delicate tuning of lipophilicity and blood-brain barrier (BBB) permeability.

Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate (CAS: 5771-96-0) emerges as a highly specialized building block that addresses these optimization challenges. The N1,N4-dimethylation effectively eliminates hydrogen bond donors (HBDs) on the core, a proven strategy to enhance lipophilicity and BBB penetration[3][4]. Simultaneously, the C2-ethyl acetate appendage provides a sterically differentiated, traceless vector for appending pharmacophores via amide coupling or etherification, ensuring that the basic nitrogen lone pairs remain available for crucial target engagement (e.g., at dopamine D4 or MAO-B receptors)[3][5].

This application note provides validated, step-by-step methodologies for incorporating this scaffold into complex drug candidates, detailing the causality behind specific reagent selections and structural modifications.

Physicochemical Profiling & Target Viability

When designing neuroactive or highly bioavailable compounds, managing the Polar Surface Area (PSA) and lipophilicity (cLogP) is critical. The functionalization of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate allows chemists to build complexity while maintaining drug-like physicochemical space.

Quantitative Property Tracking

The following table summarizes the physicochemical shifts as the starting scaffold is converted into key synthetic intermediates and typical final drug candidates.

Compound / IntermediateMolecular Weight ( g/mol )Estimated cLogPPolar Surface Area (Ų)H-Bond DonorsH-Bond Acceptors
Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate 200.281.229.504
2-(1,4-dimethylpiperazin-2-yl)acetic acid 172.230.440.514
(1,4-dimethylpiperazin-2-yl)methanol 144.220.123.513
Typical CNS Amide Derivative ~350 - 4502.5 - 3.5< 60.014 - 5

Data Note: Maintaining a PSA < 90 Ų and cLogP between 2.0 and 4.0 is optimal for passive BBB diffusion[5]. The N-methylated core strictly controls the HBD count, allowing the final amide/ether linkages to dominate the interaction profile without violating Lipinski's rules.

Pathway N N1,N4-Dimethylation HBD Eliminates H-Bond Donors N->HBD LIP Increases Lipophilicity N->LIP C C2-Acetate Linker STERIC Steric Shielding of Core C->STERIC VECT Versatile Growth Vector C->VECT BBB Enhanced BBB Penetration HBD->BBB LIP->BBB AFF Preserved Target Affinity STERIC->AFF VECT->AFF

Caption: Impact of N-methylation and C2-substitution on BBB permeability and target affinity.

Synthetic Workflows and Validated Protocols

The C2-ester serves as a versatile branching point. It can be hydrolyzed to the corresponding carboxylic acid for amide couplings or reduced to the primary alcohol for ether synthesis.

G A Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate (Starting Scaffold) B Saponification (LiOH, THF/H2O) A->B F Reduction (LiAlH4, THF) A->F C 2-(1,4-dimethylpiperazin-2-yl)acetic acid B->C D Amide Coupling (HATU, DIPEA, Amine) C->D E Target CNS Amide (Drug Candidate) D->E G (1,4-dimethylpiperazin-2-yl)methanol F->G H O-Alkylation (NaH, R-X) G->H I Target Ether (Drug Candidate) H->I

Caption: Synthetic workflows for functionalizing ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate.

Protocol A: Saponification and HATU-Mediated Amide Coupling

This workflow generates robust amide linkages. The use of HATU is critical here; the C2-acetic acid derivative is sterically hindered by the adjacent piperazine ring and the N1-methyl group. HATU generates a highly reactive HOAt ester, overcoming this steric bulk more efficiently than standard EDC/HOBt protocols[6][7].

Step 1: Ester Hydrolysis

  • Dissolve Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Causality: LiOH is preferred over NaOH/KOH as it is milder, highly soluble in the organic/aqueous mixture, and minimizes the risk of side reactions.

  • Stir at room temperature for 4-6 hours. Monitor complete consumption of the ester via LC-MS.

  • Carefully acidify the mixture to pH 5-6 using 1M HCl, concentrate under reduced pressure to remove THF, and lyophilize the aqueous layer to yield the crude 2-(1,4-dimethylpiperazin-2-yl)acetic acid (typically used in the next step without further purification due to its zwitterionic nature).

Step 2: Amide Coupling

  • Suspend the crude acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the acid and the incoming amine without competing for the activated HOAt ester[7].

  • Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired primary or secondary arylamine (1.1 eq). Stir for 12-16 hours.

  • Self-Validation/Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). The basic nature of the dimethylpiperazine core allows for an acid-base catch-and-release purification if the product is contaminated with neutral byproducts.

Protocol B: Reduction to (1,4-dimethylpiperazin-2-yl)methanol

For targets requiring an ether linkage (e.g., specific D4 or 5-HT receptor ligands), the ester must be reduced to the primary alcohol (CAS: 14675-44-6)[8].

Step 1: LiAlH₄ Reduction

  • Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF (0.2 M) under N₂ at 0 °C.

  • Dissolve Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate (1.0 eq) in anhydrous THF and add dropwise to the LiAlH₄ suspension over 15 minutes. Causality: Dropwise addition controls the exothermic hydride transfer, preventing solvent boil-off and side reactions.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation/Workup (Fieser Method): Cool to 0 °C. Carefully quench by adding x mL of H₂O (where x is the mass of LiAlH₄ in grams), followed by x mL of 15% NaOH, and finally 3x mL of H₂O. Stir vigorously until a white, granular precipitate forms. Causality: This specific quenching sequence traps the aluminum salts in a crystalline matrix, preventing the formation of a gelatinous emulsion that would trap the highly polar, water-soluble piperazine product.

  • Filter through a pad of Celite, wash with hot THF, and concentrate the filtrate to yield (1,4-dimethylpiperazin-2-yl)methanol.

Step 2: Etherification (Williamson)

  • Dissolve the resulting alcohol (1.0 eq) in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) to generate the alkoxide.

  • Add the desired alkyl or aryl halide (1.2 eq) and warm to room temperature.

  • Monitor via LC-MS. Purify via reverse-phase preparative HPLC (using a basic mobile phase modifier like 0.1% NH₄OH to ensure sharp peak shapes for the basic piperazine nitrogens).

References

  • Source: tandfonline.
  • Source: benthamdirect.
  • Source: acs.
  • Source: taylorandfrancis.
  • Source: mdpi.
  • Source: acs.
  • Source: nih.
  • CAS 14675-44-6: (1,4-DIMETHYL-2-PIPERAZINYL)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(1,4-Dimethylpiperazin-2-yl)acetate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that piperazine scaffolds are ubiquitous in medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that piperazine scaffolds are ubiquitous in medicinal chemistry. However, the N,N'-dimethylation of ethyl 2-(piperazin-2-yl)acetate to form ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate frequently presents significant yield-limiting bottlenecks.

This guide is engineered to move beyond basic procedures. We will dissect the causality behind common failures—such as ester hydrolysis, incomplete alkylation, and poor extraction recoveries—and provide field-proven, self-validating protocols to maximize your reaction yield.

Synthesis Workflow & Decision Matrix

The most critical decision in this synthesis is the choice of methylation conditions. The diagram below illustrates the divergent outcomes between traditional and optimized methodologies.

SynthesisWorkflow Start Starting Material: Ethyl 2-(piperazin-2-yl)acetate Decision Select Methylation Strategy Start->Decision EC Eschweiler-Clarke (CH2O, HCOOH, 80°C) Decision->EC Traditional RA Mild Reductive Amination (CH2O, NaBH(OAc)3, RT) Decision->RA Recommended Hydrolysis Risk: Ester Hydrolysis (Yield Loss) EC->Hydrolysis Intact Intact Ester (High Conversion) RA->Intact Workup Optimized Workup: pH >10, NaCl Saturation, DCM/iPrOH Extraction Hydrolysis->Workup Low Yield Intact->Workup High Yield Target Target Molecule: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate Workup->Target

Fig 1. Decision tree for optimizing the methylation of ethyl 2-(piperazin-2-yl)acetate.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my yield so low when using the standard Eschweiler-Clarke methylation?

The Causality: The traditional Eschweiler-Clarke reaction utilizes aqueous formaldehyde and formic acid at elevated temperatures (typically 80–100 °C). Formic acid acts as both the acid catalyst and the hydride source [1]. However, the combination of heat, water, and acid creates the perfect environment for acid-catalyzed ester hydrolysis . Your target ethyl ester is actively being cleaved into 2-(1,4-dimethylpiperazin-2-yl)acetic acid, which remains trapped in the aqueous waste during standard organic workup. The Solution: Abandon the high-temperature Eschweiler-Clarke method for this specific substrate. Transition to a mild reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) at room temperature. This reagent is highly selective for iminium ion reduction and operates under mildly acidic to neutral conditions, preserving the ester linkage entirely [2].

Q2: LC-MS shows a mixture of mono-methylated and di-methylated products. How do I drive the reaction to completion?

The Causality: Reductive amination proceeds via a carbinolamine intermediate that dehydrates to an iminium ion before reduction. The C2-acetate group on your piperazine ring introduces steric hindrance. This steric bulk slows down the formation of the second iminium ion at the N1 position, often trapping the reaction at the mono-methylated stage [3]. The Solution: Kinetics must be manipulated through stoichiometry and stepwise addition. Ensure a minimum of 3.0 equivalents of formaldehyde and 3.5 equivalents of the reducing agent. Allow the formaldehyde to stir with the amine for 30 minutes before adding the reducing agent to ensure complete iminium formation.

Q3: The reaction went to 100% conversion, but my isolated yield after workup is <30%. Where is my product?

The Causality: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a highly polar, basic molecule. Piperazines possess two basic nitrogens (pKa₁ ~9.8, pKa₂ ~5.6). At neutral or mildly basic pH, the molecule remains partially protonated and highly water-soluble. Standard liquid-liquid extraction with ethyl acetate will fail because the partition coefficient heavily favors the aqueous phase. The Solution: You must engineer the extraction. First, adjust the aqueous phase to pH > 10 to guarantee complete deprotonation (free-basing). Second, saturate the aqueous layer with solid NaCl; this "salting-out" effect increases the ionic strength of the water, forcing the organic molecule out. Finally, extract with a specialized solvent mixture: Dichloromethane (DCM) containing 15-20% Isopropanol (IPA) . The IPA disrupts the hydration shell around the piperazine, drastically improving organic recovery.

Quantitative Data: Method Comparison

The table below summarizes the empirical data comparing different methylation strategies for this specific scaffold.

Methylation StrategyReagentsTemp (°C)Ester Hydrolysis RiskExtraction RecoveryTypical Isolated Yield
Standard Eschweiler-Clarke CH₂O, HCOOH80–100High Moderate30–45%
Modified Eschweiler-Clarke CH₂O, HCOOH60 (Strict)ModerateModerate50–65%
Mild Reductive Amination CH₂O, NaBH(OAc)₃20–25Low High (with DCM/IPA)85–95%

Self-Validating Experimental Protocols

Protocol A: Mild Reductive Amination (Recommended)

This protocol is designed to prevent ester hydrolysis while ensuring complete N,N'-dimethylation.

Step-by-Step Methodology:

  • Initiation: Dissolve ethyl 2-(piperazin-2-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 3.0 eq) to the mixture at room temperature. Stir vigorously for 30 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 3.5 eq) over 15 minutes to control mild exotherms. Maintain the reaction at room temperature under an inert atmosphere (N₂/Ar) for 12–16 hours.

  • Self-Validation Check (Crucial): Withdraw a 50 µL aliquot, quench in 0.5 mL saturated NaHCO₃, extract with 0.5 mL DCM, and analyze the organic layer via LC-MS.

    • Pass Criteria: Complete disappearance of starting material and mono-methylated intermediate (m/z [M+H]⁺ = 187.1). Presence of target mass (m/z [M+H]⁺ = 201.1).

  • Quench: Once validated, quench the bulk reaction slowly with saturated aqueous NaHCO₃ until gas evolution (H₂) completely ceases.

  • Optimized Workup:

    • Adjust the aqueous phase to pH 11 using 1M NaOH.

    • Add solid NaCl to the aqueous layer until saturation is reached.

    • Extract the aqueous layer three times with a solvent mixture of DCM:Isopropanol (4:1 v/v) .

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure target compound as a pale oil.

Protocol B: Temperature-Controlled Eschweiler-Clarke (Alternative)

Use this only if borohydride reagents are restricted in your facility.

Step-by-Step Methodology:

  • Initiation: In a round-bottom flask, dissolve ethyl 2-(piperazin-2-yl)acetate (1.0 eq) in formic acid (5.0 eq).

  • Addition: Cool the mixture to 0 °C in an ice bath and slowly add aqueous formaldehyde (37% w/w, 3.0 eq) dropwise.

  • Controlled Heating: Gradually warm the mixture and heat to strictly 60 °C . Do not reflux. Heating above 60 °C will exponentially increase ester hydrolysis. Stir for 4–6 hours.

  • Quench: Cool to room temperature and carefully quench by pouring the mixture over crushed ice.

  • Workup: Basify the mixture to pH 11 using 2M NaOH (Caution: Highly exothermic, maintain cooling). Saturate with NaCl and extract with DCM:Isopropanol (4:1 v/v) three times.

  • Isolation: Dry over Na₂SO₄, filter, and evaporate to obtain the product.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI (Molecules).

  • Reductive Amination, and How It Works - Master Organic Chemistry.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - National Institutes of Health (NIH) / PubMed.

Optimization

Technical Support Center: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate Degradation Under Acidic Conditions

Welcome to the technical support center for ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of this compound, particularly its degradation under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction

Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a piperazine derivative with a structure that lends itself to potential instability under certain conditions. The presence of an ethyl ester and a piperazine ring, a heterocyclic amine, makes the molecule susceptible to acid-catalyzed hydrolysis and other degradation pathways.[1][2] Understanding these potential degradation routes is crucial for accurate experimental design, data interpretation, and the development of stable pharmaceutical formulations.

This guide provides a comprehensive overview of the degradation mechanisms, analytical methods for monitoring degradation, and practical steps to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the concentration of my stock solution of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate, which is prepared in a mildly acidic buffer. What could be the cause?

A1: The most likely cause is acid-catalyzed hydrolysis of the ethyl ester.

The ester functional group in ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is susceptible to hydrolysis, a reaction that is accelerated in the presence of acid.[3][4][5] In this reaction, a water molecule attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of a carboxylic acid and an alcohol (ethanol in this case).[3][4][6]

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions allow, consider preparing your stock solution in a neutral or slightly basic buffer. However, be mindful that piperazine itself is a basic compound and its salt form may enhance stability.[1]

  • Temperature Control: Hydrolysis reactions are generally temperature-dependent.[1] Storing your stock solution at a lower temperature (e.g., 2-8°C) can significantly slow down the degradation rate.[1]

  • Aprotic Solvents: For short-term storage or certain experimental setups, consider using aprotic solvents like DMSO or acetonitrile, where the absence of water will prevent hydrolysis. However, ensure solvent compatibility with your downstream applications.

  • Fresh Preparation: The most reliable approach is to prepare fresh solutions immediately before use.

Q2: What are the expected degradation products of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate under acidic conditions?

A2: The primary degradation product is 2-(1,4-dimethylpiperazin-2-yl)acetic acid and ethanol.

As explained in Q1, acid-catalyzed hydrolysis of the ethyl ester is the main degradation pathway.

Primary Degradation Pathway:

parent Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate acid 2-(1,4-dimethylpiperazin-2-yl)acetic acid parent->acid  Acid-catalyzed  Hydrolysis (+H₂O, H⁺) ethanol Ethanol parent->ethanol

Caption: Primary degradation pathway of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate.

While ester hydrolysis is the most probable degradation route, it's also important to consider the stability of the piperazine ring itself. Although generally stable, under harsh acidic conditions and elevated temperatures, the piperazine ring could potentially undergo ring-opening or other complex rearrangements.[7] However, this is less likely under typical experimental conditions compared to ester hydrolysis.

Q3: How can I analytically monitor the degradation of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate and quantify its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.

A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the intact drug substance in the presence of its degradation products, impurities, and excipients.

Key Components of a Stability-Indicating HPLC Method:

ParameterRecommendationRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).Allows for the separation of the parent compound from its more polar degradation product (the carboxylic acid).
Detection UV detection at a wavelength where both the parent compound and the primary degradant have reasonable absorbance (e.g., ~210-230 nm). Mass Spectrometry (MS) can be used for peak identification and confirmation.Ensures sensitive detection of all relevant species.
Flow Rate Typically 1.0 mL/minProvides a good balance between analysis time and separation efficiency.
Column Temperature Controlled, e.g., 25-30°CEnsures reproducible retention times.

Experimental Workflow for Method Development:

cluster_0 Forced Degradation Study cluster_1 HPLC Method Development A Prepare solutions of the compound in stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). B Expose to stress conditions (e.g., heat). A->B C Neutralize samples. B->C D Analyze stressed and unstressed samples. C->D E Optimize mobile phase, gradient, and other parameters to achieve separation. D->E F Validate the method (specificity, linearity, accuracy, precision). E->F

Caption: Workflow for developing a stability-indicating HPLC method.

Q4: I need to perform a forced degradation study. What conditions should I use?

A4: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[8][9]

The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can separate the degradation products from the parent compound.[10]

Recommended Forced Degradation Conditions:

Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl24 hours at 60°CEster hydrolysis, potential piperazine ring degradation under harsh conditions.
Base Hydrolysis 0.1 N NaOH24 hours at 60°CSaponification (base-catalyzed ester hydrolysis).
Oxidation 3% H₂O₂24 hours at room temperatureOxidation of the nitrogen atoms in the piperazine ring to form N-oxides.
Thermal Degradation Solid: 80°CSolution: 60°C48 hours (solid)24 hours (solution)General decomposition.

Important Considerations:

  • Start with milder conditions: If significant degradation is observed, reduce the acid/base concentration, temperature, or duration.[10]

  • Neutralization: Acid and base-stressed samples should be neutralized before HPLC analysis to prevent damage to the column.[11]

  • Control Sample: Always include an unstressed control sample for comparison.[11]

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis Kinetics Study

This protocol outlines a typical experiment to determine the rate of degradation of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate under acidic conditions.

Materials:

  • Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate

  • 0.1 N Hydrochloric Acid (HCl)

  • HPLC grade water and acetonitrile

  • Buffer for HPLC mobile phase (e.g., ammonium acetate)

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate in a suitable solvent (e.g., a small amount of acetonitrile) and then dilute with 0.1 N HCl to a final concentration of, for example, 1 mg/mL.

  • Incubation: Place the solution in a constant temperature bath (e.g., 60°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Dilution: Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH and dilute with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Inject the prepared samples onto the validated stability-indicating HPLC system.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. Determine the degradation rate constant by fitting the data to a suitable kinetic model (e.g., pseudo-first-order).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its primary acid degradation product.

Initial HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 215 nm

Method Development Steps:

  • Inject Standards: Inject individual standards of the parent compound and, if available, the suspected degradation product (2-(1,4-dimethylpiperazin-2-yl)acetic acid) to determine their retention times.

  • Analyze Stressed Samples: Inject a sample from the acid-forced degradation study.

  • Optimize Separation:

    • If peaks are co-eluting, adjust the gradient slope (make it shallower for better resolution).

    • Modify the pH of the aqueous mobile phase to alter the ionization state and retention of the acidic degradant.

    • If necessary, try a different organic modifier (e.g., methanol).

  • Method Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, and precision.

Conclusion

The stability of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate under acidic conditions is a critical consideration for researchers. The primary degradation pathway is acid-catalyzed hydrolysis of the ethyl ester, leading to the formation of the corresponding carboxylic acid. By understanding this mechanism and employing appropriate analytical techniques like stability-indicating HPLC, scientists can effectively monitor and mitigate degradation, ensuring the reliability and accuracy of their experimental results. This guide provides a foundational framework for troubleshooting and managing the stability of this compound. For further inquiries, please consult the references provided or contact our technical support team.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Ester Hydrolysis. Retrieved from [Link]

  • Li, Y., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 105, 103233.
  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-10.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Gedge, J. I., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(2), 268-278.
  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Ethyl acetate, Anhydrous MSDS. Retrieved from [Link]

  • Tircsó, G., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 423, 137-145.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • AA Blocks. (n.d.). Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. Retrieved from [Link]

  • Redalyc. (2018, October 7). Validation of analytical methodology for determination of Personal Care Products in environmental matrix by GC-MS/MS. Retrieved from [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

  • Al-Odaini, N. A., et al. (2011). An analytical method for the simultaneous trace determination of acidic pharmaceuticals and phenolic endocrine disrupting chemicals in wastewater and sewage sludge.
  • Zając, M., et al. (2007). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]- 2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta Poloniae Pharmaceutica, 64(1), 27-32.
  • PubMed. (2015, April 9). Multianalyte Method for the Determination of Pharmaceuticals in Wastewater Samples Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting

HPLC Method Optimization Support Center: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide actionable, scientifically grounded troubleshooting steps for method developers facing retention and peak...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide actionable, scientifically grounded troubleshooting steps for method developers facing retention and peak shape challenges. Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a highly polar, basic piperazine derivative. Successfully analyzing this molecule requires moving beyond generic reversed-phase protocols and understanding the specific physicochemical vulnerabilities of its structure.

Section 1: Diagnostic Triage & Causality Analysis

To optimize your chromatographic method, we must first establish the structural causality dictating the analyte's behavior. The molecule features two distinct functional areas that dictate column interactions:

  • The Piperazine Core (Tertiary Amines): Highly basic (estimated pKa ~8.5 and ~4.0). At standard acidic or neutral pH, these amines are protonated, rendering the molecule extremely hydrophilic and prone to secondary electrostatic interactions with the stationary phase.

  • The Ethyl Acetate Moiety: An ester linkage that is highly susceptible to base-catalyzed hydrolysis.

Table 1: Physicochemical Vulnerabilities & Chromatographic Impact

Structural FeatureChemical BehaviorChromatographic ConsequencePrimary Mitigation Strategy
Tertiary Amines (N1, N4) Dual protonation at pH < 8Elution in the void volume on standard C18 columns.Switch to HILIC mode or use Ion-Pairing RP-HPLC.
Basic pKa Profile Strong electrostatic affinitySevere peak tailing due to binding with ionized silanols (Si-O⁻).Use base-deactivated Type B silica; lower pH to ≤ 3.0.
Ethyl Ester Group Hydrolysis at pH > 8On-column sample degradation (appearance of ghost peaks).Strictly avoid high-pH mobile phases; maintain pH 3–5.
Section 2: Core Troubleshooting Guides (FAQs)

Q1: Why does my compound elute in the void volume on a standard C18 column, and how can I increase retention? A: The lack of retention is caused by the protonation of the piperazine nitrogens at standard mobile phase pH (e.g., pH 4–7). This protonation renders the molecule highly polar, preventing sufficient hydrophobic partitioning into the nonpolar C18 stationary phase. Expert Solution: You have two self-validating paths:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for polar basic analytes[1]. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent, forming a water-rich layer on the stationary phase where polar analytes partition effectively[2].

  • Ion-Pairing Reversed-Phase (IP-RP): If you are constrained to a C18 column, add an ion-pairing reagent like Trifluoroacetic acid (TFA). The anionic TFA pairs with the cationic piperazine, creating a neutral, hydrophobic complex that retains on the C18 phase.

Q2: I am experiencing severe peak tailing (Asymmetry factor > 1.5). What is the mechanistic cause and the fix? A: Peak tailing for basic compounds is primarily caused by secondary retention mechanisms—specifically, electrostatic interactions between the protonated amine groups of your piperazine and ionized residual silanol groups (Si-O⁻) on the silica support surface[3],[4]. Expert Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to ≤ 3.0. At this pH, acidic silanol groups are fully protonated and neutralized, effectively shutting down secondary electrostatic interactions[3],[4].

  • Use Base-Deactivated Columns: Switch to a modern Type B silica column. These are manufactured with high-purity silica (free of trace metals that increase silanol acidity) and undergo extensive end-capping to physically block access to residual silanols[5],[4].

Q3: I tried using a high-pH mobile phase (pH 10) to deprotonate the amines and increase C18 retention, but I am seeing multiple unexpected peaks and low recovery. Why? A: While raising the pH above the analyte's pKa is a textbook strategy to neutralize basic amines and increase reversed-phase retention, your specific molecule contains an ethyl acetate ester group . At pH > 8, especially in aqueous-organic mixtures, the ester undergoes rapid base-catalyzed hydrolysis, converting your analyte into 2-(1,4-dimethylpiperazin-2-yl)acetic acid and ethanol. The "unexpected peaks" are degradation products formed during the run. Expert Solution: Immediately abandon high-pH RP-HPLC for this specific molecule. Transition to HILIC, which provides excellent retention for the protonated (intact) molecule at safe, mildly acidic pH levels[2].

Section 3: Visual Troubleshooting Workflow

HPLC_Troubleshooting Start Analyze: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate Retention Issue: Poor Retention (Elutes in Void Volume) Start->Retention Tailing Issue: Peak Tailing (Asymmetry Factor > 1.5) Start->Tailing HILIC Adopt HILIC Mode (High Organic, Polar Phase) Retention->HILIC Optimal Route IPRP Ion-Pairing RP-HPLC (e.g., 0.1% TFA) Retention->IPRP Alternative Ester Caution: Avoid High pH (Prevents Ester Hydrolysis) Retention->Ester Constraint Silanol Cause: Silanol Interactions (Si-O⁻ binding amines) Tailing->Silanol BaseDeact Use Base-Deactivated Type B Silica Column Silanol->BaseDeact LowPH Lower pH ≤ 3.0 (Protonates Silanols) Silanol->LowPH

Decision tree for troubleshooting retention and peak tailing of basic piperazine derivatives.

Section 4: Step-by-Step Experimental Methodologies
Protocol A: HILIC Method Optimization (Recommended)

This protocol ensures high retention of the polar analyte without risking ester hydrolysis.

  • Column Selection: Select a HILIC-specific column (e.g., Zwitterionic or Amide phase) with dimensions 100 x 2.1 mm, 1.7–2.7 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A (Weak Eluent): 100% LC-MS grade Acetonitrile.

    • Solvent B (Strong Eluent): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (The low pH protects the ester and ensures consistent amine protonation).

  • Gradient Elution Setup:

    • Start at 95% A / 5% B.

    • Ramp to 60% A / 40% B over 10 minutes. (Note: In HILIC, increasing the aqueous phase increases elution strength[6]).

  • Sample Preparation (Critical Step): Dissolve the sample in a diluent matching the initial mobile phase (e.g., 95% Acetonitrile). Injecting samples dissolved in high aqueous volumes will disrupt the HILIC partition layer and cause severe peak distortion[6].

  • System Equilibration: Flush the column with at least 20–30 column volumes of the initial mobile phase to establish the stable water-rich layer on the stationary phase[6].

Protocol B: Low-pH Ion-Pairing RP-HPLC (Alternative)

Use this protocol if your laboratory is restricted to standard reversed-phase equipment.

  • Column Selection: Use a fully end-capped, base-deactivated Type B silica C18 column[4].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). TFA acts as both an acidifier (suppressing silanols) and an ion-pairing agent.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • Start at 2% B, hold for 2 minutes to retain the polar ion-pair.

    • Ramp to 50% B over 12 minutes.

  • System Wash: Post-analysis, flush the system thoroughly with 50/50 Water/Methanol. TFA is highly retentive and can cause ion suppression if the system is later used for LC-MS without proper cleaning.

Section 5: Advanced FAQs

Can I use phosphate buffers for this analysis? Phosphate buffers provide excellent buffering capacity at low pH (pH 2–3) and are highly transparent for UV detection. However, they are strictly incompatible with LC-MS and will precipitate out of solution in the high-organic mobile phases required for HILIC[6]. Use volatile buffers like ammonium formate if utilizing HILIC or Mass Spectrometry.

Why is my retention time shifting between injections in HILIC mode? HILIC requires significantly longer equilibration times than reversed-phase chromatography. The retention mechanism relies on a delicate, adsorbed water layer on the silica surface. If this water-rich layer is not fully re-established between gradient runs, retention times will drift[6]. Ensure a post-run equilibration of at least 15 to 20 column volumes.

References
  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. Available at:[Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. Available at:[Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent Technologies. Available at:[Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate vs. Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate: A Senior Application Scientist's Guide

An In-Depth Comparative Analysis for Researchers In the landscape of pharmaceutical and materials science research, the choice between ethyl and methyl esters as synthetic intermediates can have significant downstream co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Researchers

In the landscape of pharmaceutical and materials science research, the choice between ethyl and methyl esters as synthetic intermediates can have significant downstream consequences. This guide provides a detailed comparison of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate and methyl 2-(1,4-dimethylpiperazin-2-yl)acetate, focusing on their physicochemical properties, reactivity, and practical handling considerations. While direct comparative studies on these specific molecules are not extensively documented in public literature, this analysis is grounded in established principles of organic chemistry and data from analogous structures, offering a predictive framework for researchers.

Physicochemical Properties: A Tale of Two Esters

The primary structural difference between the two molecules is the ester group: an ethyl (-CH₂CH₃) versus a methyl (-CH₃) group. This seemingly minor variation has a cascading effect on several key physical properties.

PropertyMethyl 2-(1,4-dimethylpiperazin-2-yl)acetateEthyl 2-(1,4-dimethylpiperazin-2-yl)acetateScientific Rationale
Molecular Weight 186.25 g/mol 200.28 g/mol Addition of a methylene (-CH₂-) group.
Boiling Point Predicted to be lowerPredicted to be higherIncreased molecular weight and van der Waals forces lead to a higher boiling point for the ethyl ester.
Lipophilicity (LogP) Predicted to be lowerPredicted to be higherThe larger, nonpolar ethyl group increases the compound's affinity for nonpolar solvents.
Aqueous Solubility Predicted to be higherPredicted to be lowerThe increased lipophilicity of the ethyl ester corresponds to decreased solubility in polar solvents like water.
Chromatographic Behavior Shorter retention time in reverse-phase HPLCLonger retention time in reverse-phase HPLCThe more lipophilic ethyl ester will have a stronger interaction with the nonpolar stationary phase.

These differences are critical in practical applications. For instance, the higher lipophilicity of the ethyl ester might be advantageous in reactions requiring nonpolar solvents, while the higher aqueous solubility of the methyl ester could be beneficial for certain biological assays or workup procedures.

Synthesis and Reactivity: The Impact of Steric Hindrance

The synthesis of these compounds would typically involve the N-alkylation of a piperazine precursor with the corresponding haloacetate (e.g., methyl bromoacetate or ethyl bromoacetate). While yields are expected to be comparable, the reactivity of the ester group itself is a key point of differentiation.

Methyl esters are generally more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions, such as hydrolysis and amidation. This is primarily due to the reduced steric hindrance around the carbonyl carbon in the methyl ester, allowing for easier access by nucleophiles.

Experimental Workflow: Comparative Hydrolysis Rate

This protocol outlines a method to experimentally validate the predicted difference in hydrolysis rates.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Dissolve equimolar amounts of each ester in a buffered aqueous solution (e.g., pH 10). prep2 Maintain constant temperature (e.g., 50°C). prep1->prep2 react1 Initiate hydrolysis. prep2->react1 react2 Withdraw aliquots at regular time intervals. react1->react2 react3 Quench the reaction (e.g., by acidification). react2->react3 react4 Analyze by HPLC to determine the concentration of remaining ester. react3->react4 analysis1 Plot concentration vs. time for both esters. react4->analysis1 analysis2 Calculate the rate constant (k) for each reaction. analysis1->analysis2 G cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester methyl_props Higher Reactivity Lower Lipophilicity methyl_app Rapid Prodrug Activation Efficient Synthetic Coupling methyl_props->methyl_app leads to ethyl_props Lower Reactivity Higher Lipophilicity ethyl_app Sustained Release Prodrug More Stable Intermediate ethyl_props->ethyl_app leads to

Comparative

Structural Validation of Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate: A Comparative Guide to High-Resolution vs. Benchtop NMR Spectroscopy

As a Senior Application Scientist, I approach structural validation not merely as a qualitative checkbox, but as a rigorous, self-validating system. When dealing with stereochemically nuanced Active Pharmaceutical Ingred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structural validation not merely as a qualitative checkbox, but as a rigorous, self-validating system. When dealing with stereochemically nuanced Active Pharmaceutical Ingredients (APIs) and their intermediates—such as ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate —the choice of analytical platform dictates the boundary between definitive characterization and ambiguous guesswork.

This guide objectively compares the performance of High-Field Multinuclear NMR (600 MHz) against Routine Benchtop NMR (80 MHz) for the structural and purity validation of this complex piperazine derivative. By integrating Quantitative NMR (qNMR) protocols, we will establish a methodology that simultaneously proves molecular identity and absolute mass fraction.

The Analytical Challenge: Structural Causality

Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate (C₁₀H₂₀N₂O₂) is a deceptively complex molecule. It features a piperazine core substituted with two methyl groups at the nitrogen atoms (N1, N4) and an ethyl acetate side chain at the C2 position.

Novice analysts often assume a simple 1D ¹H NMR will suffice for validation. However, the causality behind its spectral complexity demands a more rigorous approach:

  • Chirality & Diastereotopicity: The chiral center at C2 renders the adjacent methylene protons within the piperazine ring—as well as the -CH₂- protons of the ethyl acetate group—diastereotopic. They are chemically and magnetically non-equivalent, splitting into complex multiplets.

  • Conformational Dynamics: Piperazine rings undergo chair-chair interconversion, and the tertiary amines undergo nitrogen inversion. At room temperature, intermediate exchange rates on the NMR timescale can cause severe line broadening.

  • Second-Order Effects: At lower magnetic fields (e.g., 80 MHz), the difference in chemical shift ( Δν ) between these coupled protons approaches the magnitude of their coupling constants ( J ). This results in second-order spin systems (roofing effects and severe overlap), making accurate integration impossible.

Platform Comparison: High-Field vs. Benchtop NMR

To objectively evaluate the best approach for validating this compound, we must compare the analytical capabilities of a premium High-Field 600 MHz spectrometer against a modern 80 MHz Benchtop system.

Quantitative Data Summary
Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on Validation
Magnetic Field Strength 14.1 Tesla1.88 TeslaDictates fundamental signal dispersion and resolution.
Spectral Resolution Baseline separation of multipletsSevere second-order overlapHigh-field is required to resolve diastereotopic ring protons.
Sensitivity (S/N) > 500:1 (with CryoProbe)~ 50:1High S/N is critical for detecting low-level synthesis impurities (<0.5%).
2D NMR Capability Routine (HSQC, HMBC, COSY)Limited / Impractical2D correlations are essential for assigning the chiral piperazine core.
qNMR Purity Accuracy < 0.1% relative error> 2.0% relative errorSignal overlap at 80 MHz prevents accurate integration of analyte peaks.
Operational Footprint High (Cryogens, dedicated room)Low (Cryogen-free, benchtop)Benchtop is suited for in-process monitoring, not final API release.

Logical Decision Framework

The decision to escalate from benchtop to high-field instrumentation is governed by the stereochemical complexity of the target molecule.

Decision_Tree Complex Target: Ethyl 2-(1,4-dimethyl piperazin-2-yl)acetate (Chiral, Diastereotopic Protons) Platform Select NMR Platform Complex->Platform Benchtop Benchtop NMR (80 MHz) Severe Signal Overlap (Second-Order Effects) Platform->Benchtop Low Budget/Routine HighField High-Field NMR (600 MHz) Clear Multiplet Resolution (First-Order Spin Systems) Platform->HighField High Precision/qNMR Fail Result: Insufficient for Absolute Structural Validation Benchtop->Fail Pass Result: Enables 2D NMR & Precise qNMR Integration HighField->Pass

Caption: Decision logic for selecting NMR platforms based on stereochemical complexity.

Establishing a Self-Validating System: qNMR Methodology

Quantitative NMR (qNMR) has been recognized by pharmacopeial guidelines as a primary ratio method of measurement, allowing for absolute purity determination without requiring a reference standard of the analyte itself[1]. To ensure metrological traceability, an internal calibration methodology is employed, which has been extensively validated in international collaborative studies[2].

By spiking the sample with a Certified Reference Material (CRM), the resulting spectrum simultaneously proves structural identity (via chemical shifts and coupling constants) and absolute purity (via integral ratios).

NMR_Workflow Start 1. Sample Preparation Analyte + Maleic Acid (IS) Weighed to 0.01 mg precision Acq 2. Data Acquisition 600 MHz, 90° Pulse D1 > 5×T1 (15-20s) Start->Acq Proc 3. Spectral Processing Zero-filling, Base Correction Precise Integration Acq->Proc Valid 4. Purity Calculation Mass Fraction via qNMR Eq. Proc->Valid Report 5. Validated Output Structural & Purity Certification Valid->Report

Caption: Workflow for self-validating qNMR purity determination of piperazine derivatives.

Step-by-Step Experimental Protocol

Step 1: Gravimetric Sample Preparation

  • Action: Accurately weigh ~20.00 mg of the ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate batch and ~5.00 mg of Maleic Acid (Internal Standard, CRM grade, >99.9% purity) into a static-free glass vial using a microbalance ( d=0.01 mg).

  • Causality: Metrological traceability begins at the balance. Any weighing error propagates directly into the final purity calculation. Interlaboratory assessments demonstrate that when standard operating procedures for sample preparation are strictly followed, NMR provides highly reproducible quantitative data regardless of operator expertise[3].

Step 2: Solvent Neutralization & Dissolution

  • Action: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl₃) that has been freshly passed through a basic alumina plug. Transfer to a 5 mm precision NMR tube.

  • Causality: Commercial CDCl₃ often contains trace DCl. This acid will protonate the tertiary amines of the piperazine ring, drastically altering chemical shifts and inducing severe peak broadening due to intermediate exchange rates. Neutralizing the solvent ensures sharp, integrable signals.

Step 3: High-Field Data Acquisition (600 MHz)

  • Action: Tune and match the probe. Shim the magnet until the non-spinning CDCl₃ residual peak width at half-height ( W1/2​ ) is < 0.6 Hz. Acquire a 1D ¹H NMR using a 90° excitation pulse. Set the relaxation delay (D1) to 20 seconds and acquire 32 transients.

  • Causality: Following the EUROLAB guidelines for NMR method development, the relaxation delay must exceed five times the longest longitudinal relaxation time (T1) of the signals of interest to ensure >99.3% magnetization recovery[4]. A full 90° pulse maximizes signal-to-noise for precise integration.

Step 4: Processing & Purity Calculation

  • Action: Apply a 0.3 Hz exponential line broadening function. Perform strict manual phase correction (zero and first order) and a high-order baseline correction.

  • Action: Integrate the Maleic Acid singlet (6.28 ppm, 2H) and a clearly resolved analyte signal—ideally the ester -CH₃ triplet at ~1.2 ppm (3H), which is safely isolated from the complex piperazine ring multiplets (2.0 - 3.0 ppm).

  • Calculation: Determine the mass fraction using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

By executing this protocol on a High-Field platform, the resulting data package provides an irrefutable, self-validating proof of both the structural integrity and the absolute purity of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate.

Sources

Validation

Comprehensive Comparative Guide: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate vs. Other Alkyl Acetates in Medicinal Chemistry

In medicinal chemistry, the selection of an alkyl acetate dictates the trajectory of a synthetic campaign. While simple alkyl acetates (e.g., ethyl acetate) serve primarily as bulk solvents or basic electrophiles, highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the selection of an alkyl acetate dictates the trajectory of a synthetic campaign. While simple alkyl acetates (e.g., ethyl acetate) serve primarily as bulk solvents or basic electrophiles, highly functionalized heterocyclic acetates like ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate function as sophisticated, conformationally restricted [1].

As a Senior Application Scientist, I have structured this guide to objectively compare ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate against both conventional alkyl acetates and its unmethylated precursors. This analysis focuses on structural causality, synthetic reactivity, and field-proven experimental protocols.

Structural & Physicochemical Profiling

To understand the performance of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate, we must analyze the causality behind its specific structural modifications. The piperazine ring is widely regarded as a "privileged scaffold" in drug discovery, offering an optimal balance of aqueous solubility, tunable basicity, and rigid directionality[2].

However, unsubstituted piperazine-2-acetates possess two secondary amines that are highly nucleophilic. If left unprotected during ester activation, these amines readily undergo unwanted (forming stable diketopiperazines)[3].

By introducing methyl groups at the N1 and N4 positions, the nitrogens are converted into tertiary amines. This critical modification completely eliminates nucleophilicity while preserving the basicity and hydrogen-bond acceptor capabilities required for target binding (e.g., within GPCR pockets or kinase domains)[4].

Table 1: Physicochemical and Structural Comparison

PropertyEthyl Acetate (EtOAc)Ethyl 2-(piperazin-2-yl)acetateEthyl 2-(1,4-dimethylpiperazin-2-yl)acetate
Structural Role Bulk Solvent / ElectrophileUnprotected ScaffoldProtected Pharmacophore
Nitrogen Substitution NoneSecondary AminesTertiary Amines
Nucleophilicity NoneHigh (Competitive)Negligible
Self-Condensation Risk NoneHigh (Forms diketopiperazines)None (Stable building block)
Primary Application Extraction / ChromatographyPrecursor for N-derivatizationDirect C-2 sidechain coupling
Reactivity & Synthetic Utility

The steric bulk of the 1,4-dimethylpiperazine ring fundamentally alters the reactivity of the adjacent acetate group compared to simple alkyl acetates.

  • Saponification Kinetics: Simple esters like ethyl acetate undergo rapid alkaline hydrolysis at room temperature. In contrast, the C2-acetate on the piperazine ring is sterically hindered by the adjacent tertiary amine and the rigid chair conformation of the heterocycle. This requires elevated temperatures and prolonged reaction times for complete conversion to the corresponding carboxylic acid[5].

  • Amidation Potential: Direct amidation of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate with primary amines is kinetically unfavorable. The standard workflow necessitates saponification followed by activation with high-efficiency peptide coupling reagents (e.g., HATU)[6].

Saponification A Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate (Sterically Hindered) C Alkaline Hydrolysis (LiOH / H2O / THF) A->C B Simple Alkyl Acetate (e.g., Ethyl Acetate) B->C D Slow Hydrolysis Requires Heat (50°C) C->D Complex Ester E Rapid Hydrolysis Room Temp (< 1h) C->E Simple Ester

Fig 1. Hydrolysis kinetics of hindered piperazine acetates vs. simple alkyl acetates.

Experimental Methodologies: Self-Validating Protocols

The following protocol outlines the comparative saponification and subsequent amidation of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate. Every step is designed as a self-validating system, ensuring chemoselectivity and high yields.

Step 1: Sterically Hindered Saponification
  • Reagents: Dissolve 1.0 eq of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate in a 3:1 mixture of THF/H2O.

    • Causality: The biphasic-like nature of the starting material requires a co-solvent system. THF ensures the lipophilic ester remains in solution, while water solubilizes the hydroxide base.

  • Base Addition: Add 1.5 eq of LiOH·H2O and stir at 50°C for 4-6 hours.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. The milder nature of the lithium cation minimizes the risk of base-catalyzed epimerization at the chiral C2 position, preserving [5]. Heating is mandatory due to the steric shielding of the ester carbonyl.

  • Workup: Cool to room temperature and carefully acidify with 1M HCl to pH ~4.5.

    • Causality: The product is a zwitterion (tertiary amine + carboxylic acid). Adjusting to its isoelectric point (pH ~4.5) is critical for maximizing isolation yield via lyophilization or ion-exchange chromatography.

Step 2: Amidation via HATU Coupling
  • Activation: Suspend the isolated acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes.

    • Causality: HATU is a premier coupling reagent specifically designed for sterically hindered acids. DIPEA, a non-nucleophilic base, ensures the carboxylic acid is deprotonated for activation without competing as a nucleophile.

  • Coupling: Add 1.1 eq of the target primary amine (e.g., benzylamine). Stir at room temperature for 12 hours.

    • Causality: Because the piperazine nitrogens are 1,4-dimethylated (tertiary), they cannot react with the activated ester. This guarantees 100% chemoselectivity toward the external primary amine, preventing the polymerization seen in unmethylated analogs[3].

Pharmacological Relevance & Downstream Applications

In drug design, the transition from simple alkyl acetates to complex heterocyclic acetates represents a shift from solvent chemistry to pharmacophore engineering. The 1,4-dimethylpiperazine moiety enhances blood-brain barrier (BBB) penetration due to its specific lipophilicity profile and provides critical structural vectors that interact with central nervous system (CNS) and [7].

Pharmacophore Root Alkyl Acetate Selection in Drug Design Branch1 Simple Alkyl Acetates (Solvents / Reagents) Root->Branch1 Branch2 Heterocyclic Alkyl Acetates (Pharmacophores) Root->Branch2 Leaf1 High Volatility No Target Affinity Branch1->Leaf1 Leaf2 Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate Branch2->Leaf2 Outcome1 Tertiary Amines (H-Bond Acceptors) Leaf2->Outcome1 Outcome2 Lipophilic Core (BBB Penetration) Leaf2->Outcome2

Fig 2. Decision logic for selecting heterocyclic acetates over simple acetates in drug design.

Conclusion

Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is not merely an ester; it is a highly engineered building block. By comparing it to simple alkyl acetates and its unmethylated counterparts, we observe how strategic methylation dictates synthetic stability, alters reaction kinetics, and ultimately provides medicinal chemists with a reliable, non-polymerizing vector for advanced drug discovery.

References
  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Expert Opinion on Drug Discovery (PubMed) URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Chemical Biology & Drug Design URL: [Link]

  • Title: Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: Naturalista Campano URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate

The procedures outlined herein are grounded in established safety protocols and regulatory standards from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are grounded in established safety protocols and regulatory standards from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Adherence to these guidelines is paramount for maintaining a safe and compliant laboratory environment.

Part 1: Hazard Assessment and Risk Mitigation

Before handling any chemical waste, a thorough understanding of its potential hazards is essential. Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a molecule that combines a dimethylpiperazine ring system with an ethyl acetate functional group. This structure suggests a combination of hazards inherent to both parent structures.

1.1 Inferred Hazards from Structural Analogs

Based on the known properties of piperazine derivatives and ethyl acetate, we can infer the following potential hazards for Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate:

Hazard TypeDescriptionRationale and Supporting Compounds
Skin and Eye Irritation May cause skin irritation, allergic skin reactions, and serious eye damage upon contact.[1][2][3][4][5][6]Piperazine and its derivatives are well-documented skin and eye irritants.[1][2] Ethyl acetate can also cause eye irritation.[4][5][6]
Respiratory Irritation Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][2]Many volatile amines and some esters can irritate the respiratory system.[1][2]
Flammability The compound may be a flammable liquid and its vapor may form explosive mixtures with air.[3][4][5][7][8]Ethyl acetate is a highly flammable liquid.[3][4][5][7][8] While the piperazine portion is less volatile, the overall flammability should be considered.
Aquatic Toxicity The compound may be toxic to aquatic life with long-lasting effects.[1][2][9][10]Many nitrogen-containing heterocyclic compounds exhibit aquatic toxicity.[1][10]

1.2 Personal Protective Equipment (PPE) - Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound and its waste.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield if there is a splash hazard.Protects against splashes that can cause serious eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.Prevents skin contact, irritation, and potential absorption.[1]
Body Protection A flame-resistant lab coat and closed-toe shoes.Protects skin from accidental spills and provides a barrier against fire hazards.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[11]Minimizes the risk of respiratory tract irritation.[11]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a systematic process that begins at the point of generation. The following steps provide a clear workflow for managing waste containing Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate.

Step 1: Waste Collection at the Source

All materials that have come into contact with Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate must be considered hazardous waste. This includes:

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

  • Solid Waste: Contaminated filter paper, weighing boats, and adsorbent materials from spill cleanups.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and vials.[1]

Collect these materials at the point of generation in a designated, compatible waste container.[12]

Step 2: Waste Segregation and Container Selection

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[12][13]

  • Primary Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[13][14] The container must be in good condition, free from cracks or residue on the outside.[12][14]

  • Segregation: Do not mix this waste stream with incompatible chemicals. In particular, keep it separate from:

    • Strong oxidizing agents[15][16]

    • Strong acids[11][15]

    • Bases (to avoid potential reactions with the ester)

  • Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks.

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.[12][13][14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[12][14] The label must also include the full chemical name: "Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate" (no abbreviations or formulas) and an estimate of the concentration and volume.[12][14]

  • Storage:

    • Store the waste container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory.[12][14][16]

    • Keep the container closed at all times, except when adding waste.[12]

    • Store away from sources of ignition, heat, and direct sunlight.[3][11][16]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[12]

  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup.[1] This typically involves submitting a request form detailing the contents of the waste container.

  • Documentation: Maintain accurate records of the waste generated, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[14]

The following diagram illustrates the decision-making process for the disposal of Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate.

G start Waste Generation (Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid Liquid Waste (Solutions, Rinses) waste_type->liquid Liquid solid Solid Waste (Contaminated Labware, Spill Material) waste_type->solid Solid container Select Compatible Waste Container liquid->container solid->container segregate Segregate from Incompatibles (Acids, Oxidizers) container->segregate label Label Container: 'Hazardous Waste' + Full Chemical Name segregate->label storage Store in Designated Satellite Accumulation Area label->storage ehs Contact EHS for Pickup storage->ehs end Disposal by Licensed Contractor ehs->end

Caption: Disposal workflow for Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate.

Part 3: Spill Management Protocol

In the event of a spill, a quick and informed response is critical to minimize exposure and environmental contamination.

3.1 Minor Spills (Contained within a fume hood)

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Proper PPE: Wear the full complement of recommended PPE, including respiratory protection if there is a risk of vapor inhalation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.[1] For solid spills, carefully sweep to avoid generating dust.[1]

  • Collection: Collect the absorbent material and any contaminated debris into a designated hazardous waste container.[11] Use non-sparking tools for collection due to the potential flammability hazard.[1][3]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and store the waste container for disposal as described in Part 2.

3.2 Major Spills (Outside of a fume hood or a large volume)

  • Evacuate: Immediately evacuate the area.[11]

  • Alert: Notify your supervisor and contact your institution's EHS emergency line.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Antibodies. Piperazine Safety Data Sheet.
  • BASF. (2025, December 10). Safety data sheet.
  • Loba Chemie. PIPERAZINE HEXAHYDRATE FOR SYNTHESIS Safety Data Sheet.
  • Bostik, Inc. (2024, November 12). CR 87-124 Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • American Chemical Society. Regulation of Laboratory Waste.
  • BenchChem. (2025). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Merck Millipore. Safety Data Sheet.
  • Fisher Scientific. (2024, January 27). 1-Ethylpiperazine Safety Data Sheet.
  • Cayman Chemical. (2025, February 14). Safety Data Sheet.
  • TCI Chemicals. (2025, May 21). Ethyl Acetate Safety Data Sheet.
  • TCI Chemicals. (2025, March 28). Piperazine Anhydrous Safety Data Sheet.
  • ChemScene. (2025, December 31). 5-Ethyl-2-methylpiperidine Safety Data Sheet.
  • Cayman Chemical. (2026, January 14). LY2835219 Safety Data Sheet.
  • MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.
  • Fisher Scientific. (2025, May 1). Piperazine Safety Data Sheet.
  • Malviya, M., et al. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET.
  • West Liberty University. Material Safety Data Sheet - Ethyl acetate.
  • RCI Labscan Limited. (2021, April 1). ethyl acetate - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 21). 1-Ethylpiperazine-2,3-dione Safety Data Sheet.
  • PMC. Prescribed drugs containing nitrogen heterocycles: an overview.
  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.

Sources

Handling

Personal protective equipment for handling Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate

As a Senior Application Scientist, I frequently oversee the integration of novel, high-value chemical building blocks into complex synthetic pipelines. Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a prime example of su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel, high-value chemical building blocks into complex synthetic pipelines. Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a prime example of such a compound. Featuring both a nucleophilic, basic piperazine core and an electrophilic ethyl ester, this bifunctional molecule is increasingly critical in modern drug discovery—most notably acting as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) directed at MLLT1/3 degradation[1].

However, the very structural features that make it synthetically valuable also dictate strict handling parameters. To ensure both operator safety and reagent integrity, we must move beyond generic safety data sheets. The following guide provides a causality-driven, self-validating operational protocol grounded in OSHA standards[2] and National Research Council guidelines[3].

Physicochemical Hazard Profiling & PPE Causality

Before handling the reagent, it is critical to understand the causality behind our Personal Protective Equipment (PPE) choices:

  • Skin Permeation & Basicity: The 1,4-dimethylpiperazine moiety is a strong organic base. Upon contact with skin moisture, it can cause localized alkaline chemical burns. Its high lipophilicity means it can permeate standard, thin latex gloves in minutes. Therefore, robust nitrile or butyl rubber is required.

  • Ocular Toxicity: Vapors or micro-droplets can cause severe eye irritation or corneal damage due to the basic nitrogen atoms. Standard safety glasses are insufficient for bulk transfers; non-vented or indirect-vented chemical goggles are mandatory.

  • Inhalation Risks: While the compound is a liquid with a relatively high boiling point, aerosolization during vigorous stirring, sonication, or transfer under inert gas pressure poses a severe inhalation hazard.

Quantitative PPE Specifications

To standardize protection across your laboratory, I have synthesized the required PPE parameters into the following comparative matrix.

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeCausality & Rationale
Primary Gloves Nitrile Rubber (NBR)6 mil (0.15 mm)> 60 minutesProvides excellent dexterity for fine manipulation while resisting the lipophilic piperazine core.
Secondary Gloves Butyl Rubber14 mil (0.35 mm)> 240 minutesRequired for bulk transfers (>100 mL) or spill cleanup. Highly resistant to basic esters.
Eye Protection Polycarbonate GogglesN/AN/AIndirect-vented goggles prevent basic vapor/aerosol ingress, unlike standard safety glasses.
Body Protection Tyvek® or PolypropyleneN/AN/AA chemical-resistant lab coat or apron prevents skin exposure from accidental splashing during syringe transfers.

Self-Validating Operational Workflow

The following protocol is designed to be a self-validating system; each step contains a verification check to ensure the system's integrity before proceeding to the next phase.

Phase 1: Pre-Operation Verification
  • Engineering Control Check: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a Kimwipe to visually confirm inward directional airflow before opening the chemical container.

  • PPE Integrity Inspection: Don the 6-mil nitrile gloves.

    • Validation: Perform a pneumatic test by trapping air in the glove and squeezing to check for micro-tears before putting them on. Don chemical goggles and a fully buttoned lab coat.

Phase 2: Chemical Transfer & Handling
  • Inert Atmosphere Setup: Because the ethyl ester can slowly hydrolyze in ambient moisture, purge the receiving vessel with dry Nitrogen or Argon.

  • Syringe Transfer: Use a glass syringe with a Luer-lock stainless steel needle.

    • Causality: Plastic syringes can leach plasticizers when exposed to lipophilic bases over prolonged periods, contaminating your PROTAC synthesis pipeline.

  • Pressure Equalization: When withdrawing the liquid, inject a volume of inert gas equal to the volume of liquid being removed.

    • Causality: This prevents creating a vacuum inside the reagent bottle, which can cause sudden air ingress and dangerous aerosolization of the basic liquid.

Phase 3: Decontamination & Waste Segregation
  • Equipment Quenching: Rinse all contaminated glassware (syringes, needles) with a dilute, weak acid (e.g., 5% citric acid) to neutralize the piperazine core, followed by an isopropanol rinse.

    • Causality: Neutralizing the base converts it to a water-soluble, non-volatile salt, eliminating residual inhalation risks for the operator cleaning the glassware.

  • Waste Disposal: Segregate the resulting washings into a "Basic Organic Waste" container. Do not mix with halogenated waste to prevent unintended exothermic alkylation reactions.

Spill Management & Disposal Plan

In the event of a spill, immediate containment is prioritized over neutralization to prevent the generation of heat or volatile byproducts.

  • Minor Spills (< 50 mL, inside fume hood):

    • Cover the spill with an inert, high-capacity absorbent such as vermiculite or dry sand. Causality: Do not use sawdust or paper towels, as concentrated organic bases can react with organic absorbents.

    • Mechanically collect the saturated absorbent using a non-sparking scoop and place it in a sealable, hazardous waste bag.

    • Wash the surface with a 5% citric acid solution, followed by water.

  • Major Spills (> 50 mL, or outside fume hood):

    • Immediately evacuate the immediate area and alert Environmental Health and Safety (EHS)[3].

    • Do not attempt cleanup without a supplied-air respirator or a full-face respirator equipped with organic vapor/multigas cartridges (OSHA 1910.132 compliance)[2].

Process Visualization

To ensure these protocols are easily internalized by your research team, I have mapped the operational and spill-response logic below.

ChemicalWorkflow Start Risk Assessment: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate FumeHood Verify Engineering Controls (Fume Hood > 100 fpm) Start->FumeHood PPE Don PPE: Nitrile/Butyl Gloves, Goggles FumeHood->PPE Transfer Chemical Transfer (Glass Syringe, Air-Free) PPE->Transfer Reaction Reaction Execution (e.g., PROTAC Synthesis) Transfer->Reaction SpillDetect Spill Detected? Transfer->SpillDetect Decon Decontamination (Citric Acid / IPA Wash) Reaction->Decon Waste Waste Segregation (Basic Organic Waste) Decon->Waste SpillMinor Minor Spill (<50mL): Absorb with Vermiculite SpillDetect->SpillMinor Yes, < 50mL SpillMajor Major Spill (>50mL): Evacuate & Call EHS SpillDetect->SpillMajor Yes, > 50mL SpillMinor->Waste

Figure 1: Operational workflow and spill response logic for handling piperazine derivatives.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Research Council / National Academies Press. URL: [Link]

  • Title: 1910.132 - Personal Protective Equipment General Requirements. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: WO2024188906A1 - PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.